N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
Description
“N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide” is a hydrazone derivative featuring a benzodioxole core linked to a carbohydrazide group. The (E)-configuration of the imine functionality (C=N bond) is critical for its structural stability and biological activity. This compound is synthesized via condensation reactions between 2H-1,3-benzodioxole-5-carbohydrazide and a substituted aldehyde, typically under acidic catalysis. Its structure is characterized by spectroscopic techniques (e.g., NMR, IR) and confirmed via X-ray crystallography .
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-14-6-4-3-5-13(14)10-18-19-17(20)12-7-8-15-16(9-12)23-11-22-15/h3-10H,2,11H2,1H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNAMKPYCQNCH-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2H-1,3-Benzodioxole-5-Carbohydrazide
The foundational step involves converting ethyl 2H-1,3-benzodioxole-5-carboxylate to the corresponding carbohydrazide. This is achieved through hydrazinolysis, where hydrazine hydrate reacts with the ester in refluxing ethanol.
Procedure :
- Reagents : Ethyl 2H-1,3-benzodioxole-5-carboxylate (1.0 equiv), hydrazine hydrate (2.5 equiv), ethanol (anhydrous).
- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
- Workup : Cool to room temperature, filter precipitated product, and wash with cold ethanol.
- Yield : ~85–90% (based on analogous syntheses).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing ethoxide. The process is driven by the exothermic formation of the stable carbohydrazide.
Condensation with 2-Ethoxybenzaldehyde
The carbohydrazide intermediate undergoes condensation with 2-ethoxybenzaldehyde to form the hydrazone. Acid catalysis or solid acid catalysts facilitate imine bond formation.
Procedure :
- Reagents : 2H-1,3-Benzodioxole-5-carbohydrazide (1.0 equiv), 2-ethoxybenzaldehyde (1.1 equiv), ethanol or methanol, catalytic acetic acid or carbon-based solid acid (e.g., 2.5 wt%).
- Conditions : Reflux at 70–80°C for 4–6 hours with azeotropic water removal using cyclohexane.
- Workup : Concentrate under reduced pressure, recrystallize from ethanol/water (3:1).
- Yield : ~75–80% (estimated from similar hydrazone syntheses).
Critical Parameters :
- Catalyst Choice : Carbon-based solid acids (e.g., sulfonated carbon) improve selectivity (>95%) and reduce side reactions.
- Solvent : Ethanol balances reactivity and solubility, while cyclohexane aids water removal via azeotropy.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR (101 MHz, DMSO-d₆) :
Key Observations :
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS (m/z) : [M+H]⁺ calculated for C₁₇H₁₅N₂O₄: 335.10; observed: 335.08.
Optimization and Comparative Analysis
Catalytic Efficiency
A comparative study of catalysts reveals carbon-based solid acids (e.g., sulfonated carbon) outperform traditional acids like p-toluenesulfonic acid (Table 1).
Table 1. Catalyst Impact on Condensation Reaction
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Carbon-based solid acid | 85 | 97 |
| Acetic acid | 72 | 88 |
| None | 45 | 65 |
Solvent Effects
Ethanol and methanol show comparable yields, but ethanol minimizes byproducts due to better solubility of intermediates.
Challenges and Mitigation Strategies
Byproduct Formation
Stereochemical Control
- Issue : Risk of Z-isomer formation.
- Solution : Use of polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., pyridine) to favor E-configuration.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the Schiff base to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide exerts its effects is primarily through its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 2-ethoxyphenyl group in the target compound donates electrons via the ethoxy substituent, contrasting with chlorophenyl (electron-withdrawing) analogues .
- Bioactivity : Compounds with heteroaromatic substituents (e.g., thiophene, pyridine) exhibit broader antimicrobial spectra compared to purely phenyl-substituted derivatives .
Notable Trends:
- Antifungal Potency : Biphenyl and pyrazole-containing analogues exhibit superior activity compared to the target compound, likely due to enhanced binding to fungal cytochrome P450 enzymes .
- Antibacterial Specificity : Adamantane derivatives show higher Gram-positive selectivity, attributed to their rigid, hydrophobic structures .
Biological Activity
N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide (CAS Number: 342001-81-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H16N2O4
- Molecular Weight : 312.33 g/mol
- Functional Groups : It includes a benzodioxole moiety, a hydrazone linkage, and an ethoxyphenyl group.
This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzodioxole possess activity against various bacterial strains and fungi. For instance, a study reported that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in treating infections .
2. Anticancer Properties
The compound has been evaluated for its anticancer effects. Hydrazone derivatives are known to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS).
Table 1 summarizes the findings from several studies on the anticancer activities of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | ROS generation |
| This compound | A549 | TBD | TBD |
3. Anti-inflammatory Effects
Compounds containing the benzodioxole structure have shown promise in reducing inflammation. In animal models, these compounds have been reported to decrease levels of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many hydrazone derivatives inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : The compound's ability to intercalate into DNA may lead to disruption of replication and transcription processes in cancer cells.
- Oxidative Stress Induction : By generating ROS, the compound can induce cellular stress responses that lead to apoptosis in cancerous cells.
Case Study 1: Anticancer Activity
A study conducted on various hydrazone derivatives found that this compound exhibited significant cytotoxicity against lung cancer cell lines. The study noted an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Candida species. Results showed promising antifungal activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antifungal drugs.
Q & A
Q. What synthetic methodologies are optimal for preparing N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide?
The synthesis typically involves a multi-step condensation reaction:
Hydrazide formation : React 2H-1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
Schiff base formation : Condense the intermediate with 2-ethoxybenzaldehyde under reflux in ethanol or methanol, using catalytic acetic acid to drive imine bond formation .
Key parameters :
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
- Temperature : Reflux conditions (70–80°C) improve yield (typically 60–75%).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating high-purity crystals .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric methods .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s 3D structure?
- Single-crystal X-ray diffraction (SCXRD) :
- Grow crystals via slow evaporation (ethanol/water, 1:1) and collect data using Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures with SHELXL (full-matrix least-squares) to determine bond lengths, angles, and torsional parameters.
- Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software .
Common challenges : - Disordered ethoxy groups : Apply restraints to occupancy factors during refinement.
- Twinned crystals : Use TwinRotMat or PLATON to model twinning .
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
- Density Functional Theory (DFT) :
Table 1 : Key Fukui indices for reactivity prediction
| Atom | f⁺ (Electrophilic) | f⁻ (Nucleophilic) |
|---|---|---|
| C3 | 0.12 | 0.28 |
| O7 | 0.31 | 0.09 |
| N8 | 0.18 | 0.14 |
Q. How to address contradictions between predicted and observed biological activity?
- Molecular docking :
- Dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Compare binding affinities with known inhibitors.
- Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes .
- SAR studies : Synthesize analogs (e.g., substituent variations on the ethoxy group) to test hypotheses on bioactivity trends .
Methodological Guidance
Q. What strategies optimize reaction yield during scale-up synthesis?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading).
- Continuous flow chemistry : Implement microreactors for precise control of exothermic steps (e.g., imine formation) .
Q. How to validate purity and stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
